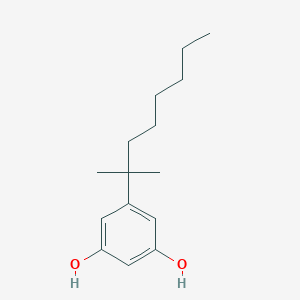

![molecular formula C11H9N3 B029998 9H-Pyrido[2,3-b]indol-4-amin CAS No. 25208-34-8](/img/structure/B29998.png)

9H-Pyrido[2,3-b]indol-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

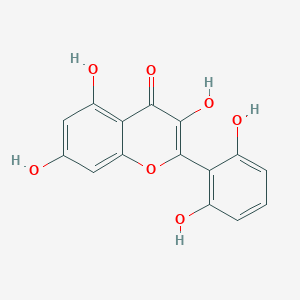

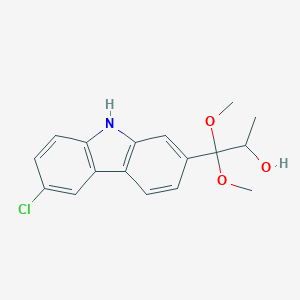

9H-Pyrido[2,3-b]indol-4-amine: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused pyridine and indole ring system, making it a unique structure with potential biological and chemical applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9H-Pyrido[2,3-b]indol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .

Biology and Medicine: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties. It is being studied for its potential use in treating diseases such as cancer and viral infections .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Wirkmechanismus

Target of Action

9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole, has been identified as a potential inhibitor of several protein kinases . The primary targets of this compound include CK1 and DYRK1A . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .

Mode of Action

The compound interacts with its targets (CK1 and DYRK1A) by inhibiting their activity . This inhibition likely occurs through the compound binding to the active site of these kinases, preventing them from phosphorylating their respective substrates . The exact nature of this interaction and the resulting changes in the kinases’ function are still under investigation.

Biochemical Pathways

The inhibition of CK1 and DYRK1A by 9H-Pyrido[2,3-b]indol-4-amine can affect several biochemical pathways. Both of these kinases are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction . By inhibiting these kinases, the compound can potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

It is known that the compound is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA

Result of Action

The molecular and cellular effects of 9H-Pyrido[2,3-b]indol-4-amine’s action are largely dependent on its inhibition of CK1 and DYRK1A. By inhibiting these kinases, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest or altered signal transduction . Additionally, the compound’s metabolites can form covalent DNA adducts, which may lead to DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9H-Pyrido[2,3-b]indol-4-amine. For instance, the compound is generated by the combustion of tobacco or by pyrolysis of protein , suggesting that its presence and activity may be influenced by factors such as smoking and diet. Additionally, the compound’s activity may be affected by the cellular environment, including the presence of other molecules that can interact with the compound or its target kinases

Biochemische Analyse

Biochemical Properties

9H-Pyrido[2,3-b]indol-4-amine interacts with various enzymes and proteins. It has been found to inhibit cytochrome P450 (CYP)-related activities . It undergoes bioactivation to form highly electrophilic N-oxidized metabolites .

Cellular Effects

9H-Pyrido[2,3-b]indol-4-amine potentially contributes to liver or digestive tract cancers . It is metabolized to intermediates that react with DNA, leading to the formation of DNA adducts . These adducts can lead to mutations .

Molecular Mechanism

The molecular mechanism of action of 9H-Pyrido[2,3-b]indol-4-amine involves its metabolism to form highly electrophilic N-oxidized metabolites . These metabolites can form covalent bonds with DNA, leading to the formation of DNA adducts . This can result in mutations and potentially contribute to the development of cancer .

Metabolic Pathways

9H-Pyrido[2,3-b]indol-4-amine is metabolized in the liver . It undergoes bioactivation to form highly electrophilic N-oxidized metabolites

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indol-4-amine typically involves multicomponent reactions. One common method includes the cyclocondensation of indole derivatives with appropriate aldehydes and amines under acidic or basic conditions. For example, the reaction of indole-3-carboxaldehyde with benzaldehyde and ammonium iodide in the presence of iodine as a catalyst under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens and sulfonyl chlorides are frequently used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Vergleich Mit ähnlichen Verbindungen

- 9H-Pyrimido[5,4-b]indol-4-amine

- 9H-Pyrimido[4,5-b]indol-4-amine

Comparison: While these compounds share a similar core structure, 9H-Pyrido[2,3-b]indol-4-amine is unique due to its specific ring fusion pattern and the presence of an amine group at the 4-position. This structural difference can lead to variations in biological activity and chemical reactivity .

Eigenschaften

IUPAC Name |

9H-pyrido[2,3-b]indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEXDIOVHDTJQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595968 |

Source

|

| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25208-34-8 |

Source

|

| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)